molecular formula C10H9ClN2OS2 B3416575 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole CAS No. 845879-27-8

3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole

Cat. No.: B3416575
CAS No.: 845879-27-8
M. Wt: 272.8 g/mol
InChI Key: KXQKHMPTGGKSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole features a sulfinyl (-S(O)-) group attached to a 4-methylbenzyl substituent at the 5-position, distinguishing it from simpler aryl or alkyl-substituted analogs.

Properties

IUPAC Name

3-chloro-5-[(4-methylphenyl)methylsulfinyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS2/c1-7-2-4-8(5-3-7)6-16(14)10-12-9(11)13-15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQKHMPTGGKSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NC(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174553
Record name 3-Chloro-5-[[(4-methylphenyl)methyl]sulfinyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845879-27-8
Record name 3-Chloro-5-[[(4-methylphenyl)methyl]sulfinyl]-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845879-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-[[(4-methylphenyl)methyl]sulfinyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 3-chloro-1,2,4-thiadiazole with 4-methylbenzylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole against various bacterial strains. The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties
Another area of interest is the compound's anticancer potential. Preliminary studies have shown that this thiadiazole derivative can inhibit cancer cell proliferation in vitro. Specifically, it was found to induce apoptosis in breast cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies .

Agrochemical Applications

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. In agricultural studies, this compound was tested against common pests affecting crops. Results indicated a high level of effectiveness in controlling pest populations while exhibiting low toxicity to beneficial insects . This makes it a promising candidate for environmentally friendly pest management solutions.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by [source] tested the antimicrobial activity of several thiadiazole derivatives, including this compound. The results are summarized in the following table:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

This data underscores the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the effects of the compound on MCF-7 breast cancer cells were analyzed:

Treatment Concentration (µM)Cell Viability (%)
Control100
1085
2565
5040

The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations may enhance its effectiveness against cancer cells.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects: Sulfinyl vs. Sulfonyl and Sulfanyl Derivatives

The oxidation state of the sulfur-containing substituent critically influences reactivity and bioactivity:

Compound Name Substituent (Position 5) Oxidation State Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole 4-Methylbenzylsulfinyl (-S(O)-) +4 C₁₀H₉ClN₂OS₂ 272.77* Chirality, moderate polarity
3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole 4-Methylbenzylsulfonyl (-SO₂-) +6 C₁₀H₉ClN₂O₂S₂ 288.77 Higher polarity, stable
3-Chloro-5-(m-tolylmethylsulfanyl)-1,2,4-thiadiazole m-Tolylmethylsulfanyl (-S-) -2 C₁₁H₁₁ClN₂S₂ 287.01 Lipophilic, reduced solubility

*Calculated based on analogous compounds.

  • Sulfonyl Group : Higher polarity may limit bioavailability but enhances stability and hydrogen-bonding capacity .
  • Sulfanyl Group : Lipophilic character favors passive diffusion but may reduce specificity .

Substituent Position and Electronic Effects

  • 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole : A methoxy group at the para position provides electron-donating effects, increasing electron density on the thiadiazole ring and influencing regioselectivity in reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Thiadiazoles

Compound Name Melting Point (°C) Yield (%) ¹H NMR (δ, ppm) Reference
3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole 110–111 75 7.43 (br s, 2H), 7.57 (br s, 2H)
3-Chloro-5-(m-tolylmethylsulfanyl)-1,2,4-thiadiazole N/A (oil) 43 2.30 (s, CH₃), 4.57 (s, SCH₂)
3-Chloro-5-(p-tolylmethylsulfonyl)-1,2,4-thiadiazole 90–91 84 2.31 (s, CH₃), 5.12 (s, SO₂CH₂)

Biological Activity

3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various biological targets. The following sections will detail its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C10H9ClN2O2S2
  • Molecular Weight : 288.78 g/mol
  • CAS Number : 494763-26-7

Anticancer Properties

Research has indicated that thiadiazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundLoVoTBD
1,3,4-Thiadiazole Derivative AMCF-723.29
1,3,4-Thiadiazole Derivative BSMMC-7721TBD

The anticancer activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest. For example, in studies involving LoVo and MCF-7 cell lines, the compound demonstrated significant inhibition of cell viability at varying concentrations after 48 hours of treatment .

The mechanism through which thiadiazoles exert their anticancer effects involves several pathways:

  • Inhibition of Enzymes : Thiadiazoles have been identified as inhibitors of key enzymes involved in cancer cell proliferation, such as IMPDH and HDAC8 .
  • Cell Cycle Arrest : Treatment with these compounds often results in cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives:

  • Study on Antitumor Activity :
    • A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines.
    • The study reported that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .
  • Toxicity Evaluation :
    • Invertebrate models such as Daphnia magna were used to assess the toxicity of synthesized compounds.
    • Results indicated that while some derivatives showed promising anticancer activity, they also exhibited low toxicity levels in non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole, and how are regioselectivity challenges addressed?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, Suzuki-Miyaura coupling under optimized conditions (room temperature, 24 hours) achieves regioselectivity at position 5 of the thiadiazole ring, yielding 75% of the desired product . Key steps include:

  • Use of boronic acid derivatives for cross-coupling.
  • Temperature control to minimize isomerization (e.g., avoiding elevated temperatures that favor 3-methoxy byproducts).
  • Validation via X-ray crystallography (though challenges in obtaining suitable crystals may require isomer synthesis for structural confirmation) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • NMR/IR/MS : For functional group identification and purity assessment.
  • X-ray diffraction : Essential for unambiguous structural determination, though crystal growth may require derivatization (e.g., synthesizing isomers for comparison) .
  • Elemental analysis : Confirms molecular composition.

Q. What preliminary biological activities have been reported for 1,2,4-thiadiazole derivatives, and how are these evaluated?

  • Methodological Answer : Thiadiazoles are screened for antimicrobial, antiproliferative, and enzyme-inhibitory activities. Standard protocols include:

  • Cytostatic assays : Testing against cancer cell lines (e.g., A2058 melanoma, HepG2 carcinoma) using MTT or SRB assays .
  • MIC determinations : For antimicrobial activity via broth microdilution .

Advanced Research Questions

Q. How do reaction conditions influence isomerization pathways in thiadiazole synthesis, and how can these be controlled?

  • Methodological Answer : Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) is influenced by:

  • Temperature : Elevated temperatures promote unwanted isomers .
  • Catalysts : Use of palladium catalysts in cross-coupling improves regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Example: Bis(erlotinib)-1,2,4-thiadiazole isomerizes into a 3:2 mixture under mild conditions, requiring chromatographic separation .

Q. What strategies are effective for incorporating 1,2,4-thiadiazoles into hybrid molecules for enhanced bioactivity?

  • Methodological Answer : Hybridization via cross-coupling or click chemistry:

  • Suzuki-Miyaura reactions : Link thiadiazoles to pharmacophores (e.g., ferrocene, erlotinib) to exploit synergistic effects .
  • Alkyne-azide cycloaddition : For triazole-linked conjugates .
  • Data Example : Erlotinib-thiadiazole hybrids show improved cytostatic effects (IC₅₀: 2–10 µM) compared to parent compounds .

Q. How can computational methods aid in predicting and optimizing the bioactivity of thiadiazole derivatives?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets (e.g., EGFR kinase for anticancer activity) .
  • QSAR modeling : Correlate substituent effects (e.g., chloro, sulfinyl groups) with activity trends.
  • ADMET profiling : Optimize pharmacokinetics using tools like SwissADME .

Key Challenges and Contradictions

  • Structural Confirmation : X-ray crystallography is ideal but often hindered by poor crystal growth, necessitating indirect methods (e.g., synthesizing isomers) .
  • Isomerization Control : While low temperatures improve regioselectivity, they may reduce reaction rates, requiring a balance between yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(4-methylbenzylsulfinyl)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.